The compound 1-(4-Fluorophenyl)piperidin-4-one and its analogues have garnered significant interest in the field of medicinal chemistry due to their diverse pharmacological properties. These compounds have been synthesized and evaluated for various biological activities, including antispasmodic, vasodilator, neuroleptic, and antibacterial effects. The presence of the 4-fluorophenyl group appears to be a common structural motif that imparts significant biological activity to these molecules.
Compounds containing the piperidin-4-one core often exhibit a chair conformation, with substituents occupying either axial or equatorial positions. [, , , ] The presence of bulky substituents on the piperidine ring, such as aryl groups, can influence the conformational equilibrium and potentially favor a twist-boat conformation. [] The fluorine atom in the para position of the phenyl ring typically has a minimal impact on the overall conformation but can influence intermolecular interactions. [, ]
The antispasmodic and vasodilator activities of a piperidine derivative, 1-(4′-fluorophenacyl)-4-hydroxy-4-phenyl-piperidinium chloride, have been attributed to its ability to block voltage and receptor-operated calcium channels. This blockade leads to a relaxant effect on smooth muscles, as demonstrated in isolated rabbit jejunum and aorta preparations1. Another piperidine analogue, which is a high-affinity ligand for the dopamine transporter (DAT), shows its action by binding to the DAT, thereby influencing dopaminergic neurotransmission2. This binding affinity is modulated by the N-substituent on the piperidine ring, which affects the selectivity for the DAT over other transporters like the norepinephrine and serotonin transporters2. Additionally, fluorinated piperidine and piperazine derivatives have been developed as selective human 5-HT1D receptor ligands, with the fluorination significantly reducing the pKa of the compounds and influencing oral absorption3.
In the field of psychopharmacology, certain 1-(4-fluorophenyl)piperidin-4-one derivatives have been synthesized and shown to possess potent neuroleptic activity. For instance, compounds with a benzimidazole, benzotriazole, or quinoxaline substituent on the piperidine ring exhibited neuroleptic activities comparable to haloperidol, a well-known antipsychotic drug6. One particular compound, characterized by a benzimidazole substituent, demonstrated potent neuroleptic activity with a reduced risk of extrapyramidal side effects6.
Fluoroquinolones, a class of antibacterial agents, have been modified by introducing 4-substituted 4-(1H-1,2,3-triazol-1-yl)piperidine moieties, resulting in compounds with significant antibacterial activity against both quinolone-susceptible and multidrug-resistant strains5. One such compound showed comparable activity to ciprofloxacin and vancomycin, particularly against Staphylococcus aureus and Staphylococcus epidermidis5.
The asymmetric synthesis of 4-aryl-2-piperidinones has been achieved through the rhodium-catalyzed asymmetric 1,4-addition of organoboron reagents to 5,6-dihydro-2(1H)-pyridinones. This methodology has been used to synthesize key intermediates for the production of pharmacologically active compounds, such as (-)-Paroxetine, an antidepressant7.
Substituted 3-(4-fluorophenyl)-1H-indoles with piperidine moieties have been developed as selective serotonin 5-HT2 antagonists. These compounds have shown high affinity for 5-HT2 receptors and selectivity over dopamine D2 receptors and alpha 1 adrenoceptors. They have also demonstrated efficacy in inhibiting the quipazine-induced head twitch syndrome in rats, indicating their potential as central nervous system agents4.
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4